molecular formula C4H6O2 B143847 2,3-Butanedione-D6 CAS No. 22026-37-5

2,3-Butanedione-D6

Cat. No. B143847
CAS RN: 22026-37-5
M. Wt: 92.13 g/mol
InChI Key: QSJXEFYPDANLFS-WFGJKAKNSA-N
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Description

2,3-Butanedione, also known as diacetyl, is a diketone compound with a characteristic buttery flavor and is used extensively in the flavor manufacturing industry. It is found in various food and beverage products such as popcorn, cake mixes, and beverages like beer and wine. The compound has been associated with bronchiolitis obliterans, a serious lung disease, in workers exposed to its vapors in manufacturing settings .

Synthesis Analysis

The synthesis of 2,3-butanedione in interstellar conditions has been demonstrated through laboratory experiments simulating the cosmic ray-driven non-equilibrium chemistry of acetaldehyde-based interstellar analog ices. The formation of 2,3-butanedione occurs via a barrier-less radical-radical reaction of two acetyl radicals at extremely low temperatures .

Molecular Structure Analysis

2,3-Butanedione exists in the trans conformation with C2h symmetry in its crystalline phase, as confirmed by matrix-isolation and low-temperature solid-state FT-IR spectroscopy. Theoretical calculations support this single conformational state in vacuum. However, in the amorphous state, as well as in the liquid and gaseous phases, other conformations contribute to the observed spectra, indicating the presence of conformations without an inversion center .

Chemical Reactions Analysis

The interaction of 2,3-butanedione with amino acids has been studied through the Strecker reaction. Under pyrolytic conditions, 2,3-butanedione can undergo cyclocondensation with amino acids like glycine, leading to the formation of compounds such as 4,5-dimethyl-1,2-benzoquinone and 2,3,6,7-tetramethylquinoxaline. Isotope labeling studies have traced the origin of these compounds and demonstrated the catalytic role of glycine in these transformations .

Physical and Chemical Properties Analysis

2,3-Butanedione is a reactive diketone that can bind to proteins such as albumin and hemoglobin. Studies have shown that after systemic uptake, 2,3-butanedione reacts with arginine residues on these proteins, which could potentially serve as biomarkers for exposure to this compound. The binding to albumin and hemoglobin has been quantified in animal models, and the specific sites of adduction have been identified using mass spectrometry .

Relevant Case Studies

In toxicology and carcinogenesis studies, 2,3-butanedione has been shown to cause bronchiolitis obliterans in animal models when inhaled over long periods. These studies were conducted due to concerns raised by workers in the flavor manufacturing industry and have led to a better understanding of the risks associated with exposure to this compound .

In another case, 2,3-butanedione has been used as a photosensitizing agent to study its effects on alpha-amino acids and proteins like alpha-chymotrypsin under ultraviolet light. The results suggest a singlet oxygen mechanism for the photodestruction of these biological molecules .

Lastly, the compound has been shown to increase the sensitivity of Bacillus megaterium spores to X-rays, which is attributed to its high affinity for free electrons and its ability to stabilize them, thus enhancing the radiation effect .

Scientific Research Applications

Spectroscopic Studies

2,3-Butanedione (diacetyl) has been extensively studied using matrix-isolation and solid-state low-temperature FT-IR spectroscopy. These studies, supported by molecular orbital calculations, provide valuable insights into the compound's conformational states and spectroscopic features in different phases including crystalline, amorphous, liquid, and gaseous states. Such research is critical for understanding the molecular properties of diacetyl and its derivatives like 2,3-Butanedione-D6 (Gómez-Zavaglia & Fausto, 2003).

Maillard Reaction Studies

2,3-Butanedione is a significant component in Maillard reaction model systems. Studies have explored its formation pathways in these systems, using isotopically labeled compounds. Understanding these mechanisms is crucial for food chemistry and the study of flavors and aromas in various food products (Yaylayan & Keyhani, 1999).

Dental Resin Composite Applications

Research has explored the use of 2,3-butanedione as a photosensitizer in the formulation of dental resin composites. This application aims to improve the physical properties of the resin composite, demonstrating the compound's potential in dental material science (Sun & Chae, 2000).

Muscle Research

2,3-Butanedione monoxime has been studied for its effects on force production, myosin light chain phosphorylation, and energy usage in muscle tissues. These studies contribute to our understanding of muscle physiology and the mechanisms of muscle contraction (Siegman et al., 1994).

Photodynamic Therapy

2,3-Butanedione has been investigated for its role as a photosensitizing agent, particularly in the photodestruction of free alpha-amino acids and the photoinactivation of alpha-chymotrypsin. These findings have implications for the development of photodynamic therapy methods (Fliss & Viswanatha, 1979).

Airway Epithelial Cell Research

Studies have examined the impact of diacetyl (2,3-butanedione) vapor exposure on airway basal cell repair. This research is vital for understanding the respiratory effects of exposure to diacetyl, a common chemical in foods and e-cigarettes (McGraw et al., 2020).

Single-Ion Magnet Research

2,3-Butanedione has been used in the synthesis of Dysprosium(III) single-ion magnets, contributing to advancements in materials science and magnetization dynamics (Zhang et al., 2016).

Safety And Hazards

2,3-Butanedione-D6 is harmful if swallowed and toxic if inhaled . It causes skin irritation and serious eye damage . It may cause damage to organs through prolonged or repeated exposure .

Future Directions

The use of 2,3-Butanedione-D6 in the future will likely continue to be governed by safety regulations and guidelines .

properties

IUPAC Name

1,1,1,4,4,4-hexadeuteriobutane-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O2/c1-3(5)4(2)6/h1-2H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSJXEFYPDANLFS-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)C(=O)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

92.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Butanedione-D6

Synthesis routes and methods I

Procedure details

To a solution of 1,2,4-trifluorobenzene (29, 49.00 g, 371 mmol) and diisopropylamine (4.23 mL, 29.7 mmol) in THF (750 mL) at −70° C. was slowly added 2.5 M of n-BuLi (156.0 ml, 390 mmol) to maintain temperature between −45 to −40° C. The batch was agitated for 30 min. To another flask, a solution of 2,3-butadione (37.7 mL, 427 mmol) in THF (150 mL) was prepared and cooled to −70° C. The previously prepared lithium trifluorobenzene solution was transferred to the second flask between −70 to −45° C. The reaction was agitated for 1 hour at −55 to −45 and then quenched by adding AcOH (25.7 mL, 445 mmol) and then water (150 mL). After warmed to room temperature, the aqueous layer was separated. The aqueous solution was extracted with MTBE (200 mL×1) and the combined organic layers were washed with brine (100 mL×1). The organic layer was concentrated at 25-35° C. The residue was flashed with heptane (100 mL×1) and concentrated to dryness and give 30 (87.94 g, 90.2 wt %, 98% yield, and >99% HPLC purity) as an oil. 1H NMR (CDCl3, 400 MHz): δ 7.16 (m, 1H), 6.86 (m, 1H), 6.88 (s, 1H), 4.59 (s, 1H), 2.22 (s, 3H), 1.84 (dd, J=4.0, 2.8 Hz, 3H); 19F NMR (CDCl3, 376.6 MHz): δ −114.6 (dd, J=14.5, 1.4 Hz), −133.6 (d, J=19.9 Hz), −141.3 (dd, J=19.9, 14.5 Hz); 13C NMR (CDCl3, 100 MHz): δ 207.4, 156.4 (ddd, J=247, 6.2, 2.9 Hz), 149.4 (ddd, J=253, 15.0, 9.0 Hz), 147.5 (ddd, J=245, 14.4, 3.3 Hz), 119.4 (dd, J=17.3, 11.7 Hz), 117.0 (ddd, J=19.3, 11.1, 1.4 Hz), 116.6 (ddd, J=26.6, 6.5, 4.1 Hz), 77.9, 25.0 (dd, J=6.5, 4.9 Hz), 23.3.
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Quantity
150 mL
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reactant
Reaction Step One
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49 g
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4.23 mL
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156 mL
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lithium trifluorobenzene
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25.7 mL
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750 mL
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150 mL
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Yield
98%

Synthesis routes and methods II

Procedure details

An alternative method of preparing the preferred compound, 4-cyanomethyl-5-methyl-2-phenylimidazole (X), is from the precursor, 4,5-dimethyl-2-phenylimidazoline-4,5-diol (VII), preferably in the form of a mineral acid addition salt. The precursor (VII), which is described by O. Diels and K. Schleich, Ber. 49, 1711 (1916), may be obtained by the reaction of benzamidine with biacetyl in water. By heating (VII) in a strong non-oxidizing mineral acid, preferably dilute HCl, under reflux conditions (about 95° C) for about 1-2 hours, and then cooling the reaction mixture to about 0° C for maximal precipitation conditions, there is obtained 5(4)-methyl-2-phenylimidazole-4(5)-methanol (VIII), the hydroxy function of which is then transformed successively to the chloride (IX) and then to the nitrile (X), as previously described, to yield the desired 4-cyanomethyl-5-methyl-2-phenyl-imidazole. The foregoing reactions may be illustrated by the following schematic flow chart: ##STR3##
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4,5-dimethyl-2-phenylimidazoline-4,5-diol
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Synthesis routes and methods III

Procedure details

10 g of toluene, 1 mmol of a zinc compound such as diethylzinc (Examples 1 to 6 and 9), phenylzinc hydride (Example 7) or zinc hydride (Example 8), and 1 mmol of one of the ligands of the secondary diimine type shown in Table 1 overleaf were added to a 100 ml three-necked flask. The mixture was stirred for 10 min at 20° C., following which 12 g (100 mmol) of acetophenone were added. 6.5 g (100 mmol) of PMHS were then added over a period of 10 minutes, and the solution was stirred continuously for 8 h at 20° C. The complete disappearance of the acetophenone was traced by chromatography. The reaction solution was slowly poured onto an aqueous 30% soda solution (0.15 mol of NaOH). The aqueous phase was decanted, the toluene was evaporated from the organic solution, and the alcohol produced was vacuum-distilled. The enantiomeric excess of the product was determined by chromatographic analysis in the gaseous phase on a chiral column of the Chirasil® type. The Schiff base diimine ligands were prepared by reacting 1 equivalent of commercially available (1R,2R)-(−)diaminocyclohexane with 2 equivalents of 1-naphthaldehyde (Example 1), heliotropin (Example 2), mesitylaldehyde (Example 3) and 2-formylpinane (Example 4) in accordance with Krasik and Alper's description, Tetrahedron, 1994, 50, 4347. The diimine ligands of Examples 5 to 8 were obtained by condensing 2 equivalents of (R)-α-naphthylethylamine (Example 5) or (R)-(α)-phenylethylamine with 1 equivalent of 2,3-butanedione in accordance with Dieck and Dietrich's description, Chem. Ber., 1984, 117, 694. The pyridinyl-imine ligand of Example 9 was prepared by condensing 2-pyridyl carboxaldehyde and (R)-α-phenylethylamine in accordance with Brunner, Reiter and Riepel's method, Chem. Ber., 1984, 117, 1130.
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[Compound]
Name
mesitylaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Citations

For This Compound
5
Citations
JR Durig, SE Hannum, SC Brown - The Journal of Physical …, 1971 - ACS Publications
F, Cl, Br, and H, and determined their molecular symmetries in the solid and fluid states. 1-4 For the halogen containing molecules, the spectra for the fluid states showed the presence …
Number of citations: 51 pubs.acs.org
G Davidovics, F Debu, C Marfisi, M Monnier… - Journal of molecular …, 1986 - Elsevier
The infrared (gas, liquid, solution, Kr matrix) and Raman (liquid) spectra of sE CH 3 COCN 2 CH 3 and CD 3 COCN 2 CD 3 are studied between 3200 and 100 cm −1 . A …
Number of citations: 5 www.sciencedirect.com
BW Fravel - 1998 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 2 search.proquest.com
F Baark - 2020 - kris.kcl.ac.uk
Medical imaging plays a critical and increasingly prominent role in both the diagnosis and characterisation of cardiac pathologies. Whilst the measurement of regional changes in …
Number of citations: 2 kris.kcl.ac.uk
JW Sidman - 1955 - University of California, Berkeley
Number of citations: 0

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